Procion Yellow H-E 4R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

68133-40-4 |

|---|---|

Formule moléculaire |

C52H30Cl2N18Na8O26S8 |

Poids moléculaire |

1834.3 g/mol |

Nom IUPAC |

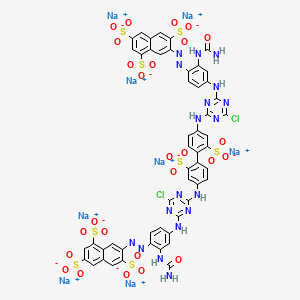

octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |

Clé InChI |

WAPHSRMHUOCGQE-UHFFFAOYSA-F |

SMILES canonique |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

Procion Yellow H-E 4R: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow H-E 4R, a bright yellow reactive dye, is a versatile molecule with significant applications across various scientific disciplines. While traditionally used in the textile industry for its ability to form covalent bonds with cellulosic fibers, its fluorescent properties have made it a valuable tool in biological research, particularly in neuroscience as a neuronal tracer. This guide provides an in-depth overview of its technical specifications, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is also known by its Colour Index name, C.I. Reactive Yellow 84. There can be some variability in the reported CAS numbers and molecular formulas, likely due to different salt forms or isomers. The most frequently cited details are provided below.

| Property | Value | Reference |

| CAS Number | 61951-85-7 | [1][2] |

| Alternative CAS Number | 68133-40-4 | |

| Molecular Formula | C₅₆H₃₈Cl₂N₁₄Na₆O₂₀S₆ | [1][2] |

| Molecular Weight | 1628.22 g/mol | [1][2] |

| Appearance | Yellow homogeneous powder | [1] |

| Solubility | Soluble in water | [1] |

Applications in Scientific Research

This compound's utility in research stems from its nature as a multifunctional dye.[3] It serves as a fluorescent dye, making it a valuable tool for labeling and chemical stain analysis in biological experiments.[3]

Neuroscience

In neuroscience, Procion dyes are utilized for the fluorescent labeling of neurons.[2] This allows for the visualization of neuronal morphology and the tracing of neural pathways. The dye can be introduced into individual neurons and its fluorescence allows for detailed microscopic examination.

Vascular Pathology

The dye has been employed in studying the pathology of arterial and venous walls.[4] It stains connective tissues, matrix, and elastic elements, and its penetration into cells can indicate membrane pathology.[4]

Experimental Protocols

Intracellular Staining of Neurons (Adapted Protocol)

This protocol is a generalized procedure for intracellular staining and can be adapted for use with this compound for neuronal tracing.

Materials:

-

This compound solution (e.g., 2-5% in sterile saline or potassium acetate)

-

Micropipettes or sharp microelectrodes

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline - PBS)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Preparation of Tissue: Prepare the neural tissue of interest (e.g., brain slices, whole-mount preparations).

-

Dye Injection: Using a micropipette or microelectrode, iontophoretically or by pressure injection, introduce the this compound solution into the target neuron.

-

Incubation/Diffusion: Allow time for the dye to diffuse throughout the neuron's processes. This duration can vary from minutes to hours depending on the cell type and size.

-

Fixation: Fix the tissue with 4% paraformaldehyde in PBS to preserve the cellular structure.

-

Washing: Wash the tissue with PBS to remove excess fixative.

-

Mounting: Mount the tissue on a microscope slide using an appropriate mounting medium.

-

Visualization: Observe the stained neuron using a fluorescence microscope with the appropriate filter set for Procion Yellow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anterograde fluorescent labeling of olfactory receptor neurons by Procion and Lucifer dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. Procion yellow fluorescent microscopy: a new method of studying arterial and venous pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Procion Yellow H-E4R: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Procion Yellow H-E4R, a versatile reactive dye with significant applications in biological research and beyond. This document outlines its core physicochemical properties, details its utility in experimental settings, and provides conceptual frameworks for its application.

Core Physicochemical Properties

Procion Yellow H-E4R is a multifunctional, water-soluble, yellow homogeneous powder.[1] As a reactive azo dye, it is characterized by the presence of two azo groups serving as chromophores and two monochlorotriazine reactive groups.[2] These reactive groups enable the dye to form stable, covalent bonds with various substrates, a property that is particularly valuable in both textile dyeing and biological staining.[2][3]

The primary quantitative data for Procion Yellow H-E4R are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 1834.24 g/mol | [4][5] |

| Chemical Formula | C₅₂H₃₀Cl₂N₁₈Na₈O₂₆S₈ | [5][6] |

| CAS Number | 68133-40-4 | [5][6] |

Applications in Scientific Research

Procion Yellow H-E4R serves as a critical tool in a variety of biological experiments.[4] Its primary utility lies in its function as a fluorescent dye and cellular tracer. Researchers leverage its capabilities to:

-

Analyze Cellular Structures: The dye can be used to visualize and study the morphology and architecture of cells.[4]

-

Track Biomolecules: Its fluorescent properties allow for the labeling and tracking of specific molecules within biological systems.[4]

-

Evaluate Cellular Function: By observing the uptake, transport, or exclusion of the dye, researchers can gain insights into cellular health and function.[4]

-

Distinguish Cell Types: Differential staining patterns can aid in the identification and classification of various cell populations within a tissue.[4]

-

Trace Neuronal Pathways: A classic application involves injecting the dye into nervous tissue to map axonal projections and synaptic connections, thereby elucidating neural circuits.

The diagram below illustrates a common experimental workflow for utilizing a fluorescent tracer like Procion Yellow H-E4R in cellular imaging.

Caption: General workflow for cell labeling with Procion Yellow H-E4R.

Conceptual Experimental Protocol: Neuronal Tracing

One of the hallmark uses of Procion dyes is in neuroanatomical studies to map connections between different brain regions.

Objective: To trace the axonal projections from a source neuron population to its target synaptic fields.

Methodology:

-

Preparation: Anesthetize the subject animal according to approved protocols and expose the target brain region.

-

Injection: Using a micropipette, inject a concentrated solution of Procion Yellow H-E4R directly into the brain area containing the source neuron population (e.g., the hippocampus). The dye is then taken up by the neurons, primarily through their cell bodies and dendrites.

-

Transport: Allow sufficient time (hours to days, depending on the species and pathway length) for the dye to be actively transported along the axons of the neurons.

-

Tissue Processing: Perfuse the animal with a fixative (e.g., paraformaldehyde) to preserve the tissue. Subsequently, section the brain into thin slices using a vibratome or microtome.

-

Visualization: Mount the tissue sections on slides and visualize them using fluorescence microscopy. The cell bodies at the injection site will be brightly labeled, and the fluorescent dye will illuminate the entire axonal pathway to its terminal fields.

-

Analysis: Map the distribution of the labeled axons and terminals to identify the precise downstream targets of the injected neuron population.

The following diagram illustrates the logical relationship in a neuronal tracing experiment.

Caption: Logical diagram of anterograde neuronal tracing.

Conclusion

Procion Yellow H-E4R is a high-molecular-weight reactive dye with well-defined physicochemical properties. Its utility as a fluorescent marker and tracer makes it an invaluable tool for researchers in cell biology, neuroscience, and other life sciences disciplines. The ability to form stable covalent bonds ensures robust and lasting labeling, providing clarity and precision in experimental observations.

References

Procion Yellow H-E 4R: A Technical Guide to its Spectral Properties and Application as a Neuronal Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow H-E 4R is a reactive dye belonging to the dichlorotriazine class of compounds. These dyes are characterized by their ability to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose or proteins. In the realm of life sciences, various forms of Procion Yellow have been historically utilized as fluorescent neuronal tracers for mapping neural circuits. Their utility stems from their water solubility, relatively low molecular weight, and fluorescent properties, which allow for visualization of neuronal morphology. This technical guide provides an in-depth overview of the excitation and emission spectra of Procion Yellow dyes, a detailed protocol for their spectral characterization, and their application in neuronal tracing.

Photophysical Properties

Obtaining precise and standardized photophysical data for specific reactive dye variants such as this compound can be challenging due to batch-to-batch variability and the influence of the local microenvironment on fluorescence. The following table provides representative photophysical data for the Procion Yellow class of dyes. It is imperative for researchers to experimentally determine the precise spectral characteristics for their specific lot and experimental conditions.

| Parameter | Representative Value | Notes |

| Excitation Maximum (λex) | ~450 nm | The peak wavelength of light absorbed by the fluorophore. |

| Emission Maximum (λem) | ~530 nm | The peak wavelength of light emitted by the fluorophore. |

| Stokes Shift | ~80 nm | The difference between the excitation and emission maxima. |

| Molar Absorptivity (ε) | Not available | A measure of how strongly the dye absorbs light at a given wavelength. |

| Quantum Yield (Φ) | Not available | The efficiency of the fluorescence process (photons emitted per photon absorbed). |

Note: The exact spectral properties of this compound are highly dependent on the solvent, pH, and conjugation to biomolecules. The provided values are estimations for the dye in an aqueous solution and should be considered as a starting point for experimental setup.

Experimental Protocols

I. Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a standard spectrofluorometer.

A. Materials and Reagents

-

This compound

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or water)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

-

Volumetric flasks

B. Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in the chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution. Protect the solution from light.

-

-

Working Solution Preparation:

-

Dilute the stock solution with the same solvent to prepare a series of working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM). The optimal concentration for fluorescence measurements should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 15-30 minutes).

-

Set the excitation and emission slit widths (e.g., 5 nm). Narrower slits provide better spectral resolution but lower signal intensity.

-

-

Measurement of Emission Spectrum:

-

Fill a quartz cuvette with the working solution of this compound.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength to the expected maximum (e.g., 450 nm).

-

Scan a range of emission wavelengths (e.g., 470 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the emission maximum (λem).

-

-

Measurement of Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

The resulting spectrum will show the fluorescence excitation profile, and the peak of this spectrum is the excitation maximum (λex).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

Identify and record the peak wavelengths for λex and λem.

-

II. Neuronal Tracing Protocol (Anterograde and Retrograde Labeling)

Procion Yellow dyes can be used for both anterograde (tracing from the cell body to axon terminals) and retrograde (tracing from axon terminals back to the cell body) labeling of neurons. The choice of technique depends on the specific research question.

A. Materials and Reagents

-

This compound

-

Sterile saline or appropriate buffer for injection

-

Microinjection apparatus (e.g., glass micropipettes, stereotaxic instrument)

-

Anesthetized animal model

-

Perfusion and fixation solutions (e.g., paraformaldehyde)

-

Vibratome or cryostat for tissue sectioning

-

Fluorescence microscope

B. Procedure

-

Preparation of Injection Solution:

-

Dissolve this compound in sterile saline or buffer to the desired concentration (typically 2-10% w/v).

-

Filter-sterilize the solution.

-

-

Microinjection:

-

Anesthetize the animal according to approved protocols.

-

Using a stereotaxic instrument, precisely target the brain region of interest.

-

Slowly inject a small volume of the Procion Yellow solution into the target area using a glass micropipette. The injection volume and rate should be optimized to minimize tissue damage.

-

-

Survival Period:

-

Allow sufficient time for the dye to be transported along the neuronal processes. This period can range from several hours to several days, depending on the distance of transport and the specific neuronal pathway.

-

-

Tissue Processing:

-

Following the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix the tissue in the same fixative.

-

Section the brain into thin slices (e.g., 40-100 µm) using a vibratome or cryostat.

-

-

Fluorescence Microscopy:

-

Mount the tissue sections on glass slides.

-

Visualize the labeled neurons using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (e.g., excitation filter ~450 nm, emission filter ~530 nm).

-

Capture images for morphological analysis.

-

Conclusion

This compound and related dyes remain valuable tools in neuroscience for the anatomical mapping of neural pathways. While precise, universally applicable photophysical data is not always readily available, the experimental protocols provided in this guide offer a robust framework for researchers to characterize the dye and apply it effectively in their studies. Careful experimental design and optimization are crucial for achieving reliable and reproducible results in both spectral analysis and neuronal tracing applications.

Procion Yellow H-E 4R: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow H-E 4R is a reactive azo dye belonging to the family of dichlorotriazine dyes. While traditionally used in the textile industry for its ability to form covalent bonds with cellulosic fibers, its fluorescent properties have made it a valuable tool in biological research, particularly for neuronal tracing and as a cellular marker. This technical guide provides an in-depth overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.

Core Fluorescent Properties

Quantitative data on the specific fluorescent properties of this compound is not extensively documented in publicly available literature. However, based on information for closely related reactive azo dyes and its common applications, we can infer and estimate its key characteristics. This compound is also known by the synonym C.I. Reactive Yellow 84.[1][2]

Data Presentation: Photophysical Properties

| Property | Value | Remarks |

| Excitation Maximum (λex) | ~415 nm (Estimated) | Based on the absorption maximum of similar reactive azo dyes, such as Reactive Yellow GR.[3] The exact maximum may vary depending on the solvent and local environment. |

| Emission Maximum (λem) | Not available | Typically, the emission of yellow fluorescent dyes is in the range of 520-550 nm. Experimental determination is recommended for specific applications. |

| Quantum Yield (Φ) | Not available | The fluorescence quantum yield of reactive azo dyes can be highly variable and is influenced by the molecular structure and environment.[4][5] |

| Fluorescence Lifetime (τ) | Not available | The fluorescence lifetime of organic dyes is an intrinsic property that can be affected by environmental factors.[6] For similar classes of dyes, lifetimes are typically in the nanosecond range. |

| Molecular Formula | C₅₆H₃₈Cl₂N₁₄Na₆O₂₀S₆ | For C.I. Reactive Yellow 84.[7] |

| CAS Number | 61951-85-7 | For C.I. Reactive Yellow 84.[1][2][7] |

Experimental Protocols

This compound's utility in research stems from its reactive nature, allowing it to form stable covalent bonds with cellular components, and its fluorescence, enabling visualization. Below are detailed protocols for its application in neuronal tracing and intracellular staining.

Protocol 1: Retrograde Neuronal Tracing

This protocol is adapted from established methods for retrograde tracing with fluorescent dyes and is suitable for mapping neuronal projections.

Objective: To label neurons that project to a specific target region in the nervous system.

Materials:

-

This compound (or C.I. Reactive Yellow 84)

-

Sterile physiological saline or artificial cerebrospinal fluid (aCSF)

-

Micropipette or microsyringe

-

Stereotaxic apparatus

-

Anesthetic

-

Perfusion solutions (e.g., saline followed by 4% paraformaldehyde in phosphate buffer)

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Preparation of Dye Solution: Prepare a 2-5% (w/v) solution of this compound in sterile physiological saline or aCSF. Vortex thoroughly to dissolve. Centrifuge the solution to pellet any undissolved particles before use.

-

Animal Preparation and Anesthesia: Anesthetize the animal according to approved institutional protocols. Mount the animal in a stereotaxic apparatus.

-

Surgical Procedure and Dye Injection: Perform the necessary surgical procedures to expose the target brain region. Lower the micropipette or microsyringe filled with the Procion Yellow solution to the desired coordinates. Inject a small volume (e.g., 50-200 nL) of the dye solution slowly over several minutes to allow for diffusion and minimize tissue damage.

-

Post-Injection Survival Period: Allow for a survival period of 7-14 days to permit retrograde transport of the dye from the axon terminals to the cell body.

-

Tissue Processing: Following the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Histology: Dissect the brain and post-fix the tissue in the same fixative overnight. Cryoprotect the tissue in a sucrose solution before sectioning on a cryostat or vibratome.

-

Visualization: Mount the sections on glass slides and coverslip with an aqueous mounting medium. Visualize the retrogradely labeled neurons using a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths of this compound.

Protocol 2: Intracellular Staining of Neurons

This protocol describes the intracellular injection of Procion Yellow to visualize the complete morphology of a single neuron.[8]

Objective: To fill a single neuron with Procion Yellow for detailed morphological analysis.

Materials:

-

This compound

-

Potassium acetate or other suitable electrolyte for the microelectrode

-

Sharp glass microelectrodes

-

Micromanipulator and intracellular recording setup

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Fluorescence microscope

Methodology:

-

Electrode Preparation: Pull sharp glass microelectrodes and backfill the tip with a 4% aqueous solution of this compound dissolved in 0.5 M potassium acetate.

-

Cell Impalement: Under visual guidance (e.g., using a dissecting microscope), advance the microelectrode into the tissue and impale a single neuron.

-

Dye Iontophoresis: Pass a negative current (e.g., 5-10 nA) through the microelectrode for several minutes to iontophoretically inject the dye into the neuron. The filling process can be monitored if the microscope is equipped with fluorescence optics.

-

Diffusion Time: Allow time for the dye to diffuse throughout the dendritic and axonal arbors of the neuron.

-

Fixation and Tissue Processing: Fix the tissue by immersion or perfusion as described in the neuronal tracing protocol.

-

Visualization and Reconstruction: Section the tissue and visualize the filled neuron using fluorescence microscopy. Serial sections can be imaged and reconstructed to create a 3D model of the neuron's morphology.

Mandatory Visualizations

Diagram 1: Generalized Workflow for Retrograde Neuronal Tracing

Caption: Workflow for retrograde neuronal tracing using this compound.

Diagram 2: Logical Flow for Intracellular Staining and Analysis

Caption: Logical steps for intracellular staining of a single neuron.

Conclusion

This compound, a reactive azo dye, serves as a valuable, though not extensively characterized, fluorescent tool for neuroanatomical and cytological studies. Its ability to form covalent bonds ensures stable and long-lasting labeling, making it suitable for detailed morphological analysis. While precise photophysical data remains elusive, the provided protocols and workflows offer a solid foundation for researchers to effectively utilize this dye in their experimental designs. For critical applications, it is recommended that users empirically determine the optimal excitation and emission parameters within their specific experimental context.

References

- 1. CAS 61951-85-7: C.I. Reactive Yellow 84 | CymitQuimica [cymitquimica.com]

- 2. C.I.Reactive Yellow 84 | CymitQuimica [cymitquimica.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Neuronal geometry: determination with a technique of intracellular dye injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Procion Yellow H-E 4R: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow H-E 4R is a synthetic, reactive azo dye belonging to the dichlorotriazine class of compounds. While primarily utilized in the textile industry for its ability to form robust covalent bonds with cellulosic fibers, its inherent reactivity extends to biological macromolecules, making it a subject of interest for researchers in various fields, including biochemistry and cell biology. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon available data for the dye and its close structural analogs.

Core Mechanism of Action: Covalent Modification

The principal mechanism of action of this compound, and reactive dyes in general, is the formation of a stable, covalent bond with nucleophilic functional groups present on target molecules.[1][2] The key to this reactivity lies in the dichlorotriazine ring system. The two chlorine atoms on the triazine ring are excellent leaving groups, making the carbon atoms to which they are attached highly susceptible to nucleophilic attack.

In a biological context, this translates to the covalent modification of various biomolecules. The primary targets are amino acid residues with nucleophilic side chains, such as:

-

Lysine: The ε-amino group is a potent nucleophile.

-

Histidine: The imidazole ring contains a nucleophilic nitrogen.

-

Cysteine: The sulfhydryl group is a strong nucleophile.

-

Tyrosine: The hydroxyl group of the phenol ring can act as a nucleophile.

-

Serine and Threonine: The hydroxyl groups are also potential, albeit weaker, nucleophiles.[3]

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile on the biological molecule attacks one of the chlorinated carbon atoms on the triazine ring, displacing a chloride ion and forming a stable covalent adduct. This irreversible modification can significantly alter the structure and function of the target protein or other biomolecule.

dot

Caption: General mechanism of covalent modification by this compound.

Cellular Targets and Biological Effects

Due to its reactive nature, this compound has the potential to interact with a wide array of cellular components. The specific effects on a given cell or organism will depend on the accessibility and reactivity of nucleophilic targets.

While specific studies on the cellular targets of this compound are limited, research on related reactive dyes provides insights into their potential biological activities. For instance, various Procion dyes have been utilized in affinity chromatography to purify proteins, highlighting their ability to bind to specific enzymes.[4]

A study on a closely related dye, Procion Yellow HE-3G, investigated its use in the affinity partitioning of several enzymes. This technique relies on the specific binding of the dye to the target proteins. The study demonstrated that dextran-bound Procion Yellow HE-3G could effectively partition lactate dehydrogenase, glucose-6-phosphate dehydrogenase, and 3-phosphoglycerate kinase, indicating a direct interaction with these enzymes.[5]

The toxicological profile of Procion dyes suggests that they can be skin and eye irritants, and in powder form, may cause respiratory sensitization.[6][7] This is consistent with their ability to react with proteins in skin and mucous membranes.

Quantitative Data

| Enzyme Target (with Procion Yellow HE-3G) | Observation | Reference |

| Lactate Dehydrogenase | Affected partitioning towards the dye-containing phase. | [5] |

| Glucose-6-phosphate Dehydrogenase | Affected partitioning towards the dye-containing phase. | [5] |

| 3-Phosphoglycerate Kinase | Affected partitioning towards the dye-containing phase. | [5] |

Note: This data is for Procion Yellow HE-3G and serves as an illustration of the potential interactions of dichlorotriazine reactive dyes with enzymes.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not explicitly published. However, based on the known reactivity of dichlorotriazine dyes, a general workflow can be proposed to identify protein targets and characterize the interaction.

Protocol: Identification of Protein Targets of this compound in a Cell Lysate

-

Preparation of Cell Lysate:

-

Culture cells of interest to a sufficient density.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA).

-

-

Incubation with this compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Add varying concentrations of this compound to aliquots of the cell lysate.

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for covalent modification.

-

Include a control sample with no dye added.

-

-

Separation and Identification of Modified Proteins:

-

Separate the proteins in the treated and control lysates by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise protein bands that show a mobility shift or differential staining in the dye-treated samples compared to the control.

-

Identify the excised proteins using mass spectrometry (e.g., LC-MS/MS).

-

-

Validation of Targets:

-

Confirm the covalent modification of identified proteins using techniques such as Western blotting with antibodies specific to the target protein or by using a fluorescently tagged version of the dye.

-

dot

Caption: A hypothetical workflow for identifying protein targets of this compound.

Signaling Pathways

There is currently no direct evidence in the scientific literature implicating this compound in the modulation of specific signaling pathways. However, given its ability to covalently modify proteins, it is plausible that it could interfere with cellular signaling in several ways:

-

Enzyme Inhibition: Covalent modification of an enzyme's active site or an allosteric regulatory site could lead to its irreversible inhibition, thereby disrupting the signaling pathway in which it participates.

-

Disruption of Protein-Protein Interactions: Modification of amino acid residues at the interface of a protein-protein interaction could prevent the formation of signaling complexes.

-

Alteration of Protein Conformation: The addition of the bulky dye molecule could induce conformational changes in a protein, leading to its activation or inactivation.

Further research is required to determine if this compound has any specific effects on cellular signaling cascades.

Conclusion

The primary mechanism of action of this compound in a biological context is the covalent modification of nucleophilic functional groups on biomolecules, particularly proteins. This reactivity is conferred by its dichlorotriazine functional group. While specific cellular targets and affected signaling pathways for this particular dye have not been extensively studied, its potential to irreversibly alter protein structure and function warrants consideration in any biological application or toxicological assessment. The provided information, based on the general properties of reactive dyes and data from closely related compounds, serves as a foundation for future research into the specific biological effects of this compound.

References

- 1. Reactive dye - Wikipedia [en.wikipedia.org]

- 2. textilementor.com [textilementor.com]

- 3. researchgate.net [researchgate.net]

- 4. Well defined dye adsorbents for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity partitioning of enzymes using dextran-bound procion yellow HE-3G. Influence of dye-ligand density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jerrysartarama.com [jerrysartarama.com]

- 7. dl.ypo.co.uk [dl.ypo.co.uk]

Procion Yellow H-E 4R for Cell Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow H-E 4R is a bright, water-soluble fluorescent dye belonging to the family of reactive dyes.[1][2] These dyes are characterized by their ability to form stable, covalent bonds with cellular components, making them valuable tools for long-term cell labeling and tracking studies.[2][3] The Procion class of dyes, first introduced in the 1950s, has found applications in various biological research areas, particularly in neuroscience for neuronal tracing.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key quantitative data, and detailed protocols for its application in cell labeling.

Core Properties and Mechanism of Action

This compound is a reactive azo dye that contains a monochlorotriazine reactive group.[5] This reactive group is key to its function as a cell labeling agent. The labeling mechanism involves the formation of a covalent bond between the dye molecule and nucleophilic groups present on cellular macromolecules, such as the hydroxyl (-OH) groups of carbohydrates and the amino (-NH2) groups of proteins.[2][3] This reaction typically occurs under alkaline conditions.[3] The resulting covalent linkage ensures that the dye is well-retained within the cell, minimizing leakage and enabling long-term tracking of labeled cells and their progeny.

The stability of this covalent bond contributes to the dye's good wash and light fastness properties.[1][3] Once introduced into the cellular environment, this compound can be used to visualize cell morphology, trace cellular processes, and distinguish labeled cells within a population.[6]

Quantitative Data

A critical aspect of selecting a fluorescent probe is its photophysical and cytotoxic profile. While specific quantitative data for this compound is not extensively documented in publicly available literature, the following tables summarize the known information and provide context with related compounds where data is absent.

Table 1: Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | Data not available | Reactive yellow dyes typically exhibit excitation in the blue-green region of the spectrum. |

| Emission Maximum (λem) | Data not available | Emission is expected to be in the yellow region of the spectrum. |

| Quantum Yield (Φ) | Data not available | The quantum yield is a measure of the efficiency of fluorescence.[7] |

| Photobleaching Rate Constant | Data not available | Photobleaching is the irreversible destruction of a fluorophore by light.[8] A lower rate constant indicates higher photostability. |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Exposure Time | IC50 Value |

| Data not available | Data not available | Data not available | Data not available |

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%.[9] The lack of specific IC50 data for this compound necessitates careful optimization of staining concentrations to minimize potential cytotoxic effects.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for cell labeling. Optimization of dye concentration, incubation time, and other parameters is crucial for achieving successful and reproducible results with minimal impact on cell health.

General Workflow for In Vitro Cell Labeling

Caption: General workflow for in vitro cell labeling with this compound.

1. Preparation of Staining Solution:

-

Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in a suitable solvent, such as distilled water or a buffered saline solution (e.g., PBS).

-

Determine the optimal working concentration by performing a titration experiment. A starting range of 1-5% (v/v) of the stock solution in the final staining buffer is recommended. The final pH of the staining solution should be slightly alkaline (pH 7.5-8.5) to facilitate the covalent reaction.

2. Cell Preparation and Staining:

-

Culture cells on a suitable substrate (e.g., coverslips, culture dishes) to the desired confluency.

-

Aspirate the culture medium and wash the cells once with a pre-warmed, serum-free buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the pre-warmed staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal incubation time will vary depending on the cell type and dye concentration.

-

Aspirate the staining solution and wash the cells thoroughly (3-5 times) with fresh, pre-warmed buffer or complete culture medium to remove any unbound dye.

3. Imaging and Analysis:

-

Labeled cells can be immediately visualized using a fluorescence microscope equipped with appropriate filters for yellow fluorescence.

-

For long-term studies, replace the wash buffer with complete culture medium and return the cells to the incubator.

Protocol for Neuronal Tracing (Intracellular Injection)

Caption: Workflow for intracellular injection of Procion Yellow for neuronal tracing.

1. Pipette Preparation:

-

Dissolve this compound in an appropriate intracellular solution (e.g., 0.1 M KCl or K-acetate) to a final concentration of 2-5% (w/v).

-

Filter the solution through a 0.2 µm syringe filter to remove any precipitates.

-

Backfill a glass micropipette with the filtered dye solution.

2. Intracellular Injection:

-

Under microscopic guidance, impale the target neuron with the dye-filled micropipette.

-

Inject the dye into the neuron using either iontophoresis (passing a negative current through the pipette) or by applying positive pressure.

3. Tissue Processing and Imaging:

-

Allow sufficient time for the dye to diffuse throughout the neuron's processes (e.g., 1-2 hours).

-

Fix the tissue using a standard paraformaldehyde-based fixative.

-

The tissue can then be sectioned and mounted for visualization using fluorescence or confocal microscopy.

Signaling Pathways and Potential Off-Target Effects

Currently, there is no specific information available in the scientific literature detailing the effects of this compound on specific cellular signaling pathways. As a reactive molecule, it has the potential to interact with a wide range of cellular proteins and other macromolecules. It is therefore crucial for researchers to include appropriate controls in their experiments to account for any potential off-target effects of the dye on the biological processes under investigation.

Conclusion

This compound is a valuable tool for cell labeling due to its ability to form stable covalent bonds with cellular components, ensuring long-term retention. While there is a need for more comprehensive quantitative data on its photophysical and cytotoxic properties, the protocols outlined in this guide provide a solid foundation for its application in cell biology and neuroscience research. As with any fluorescent probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Reactive dyes and its mechanism [diutestudents.blogspot.com]

- 3. textilelearner.net [textilelearner.net]

- 4. Procion yellow M-4RS binding to neuronal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 9. benchchem.com [benchchem.com]

Procion Yellow H-E 4R as a Neuronal Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow, a family of fluorescent reactive dyes, has historically served as a valuable tool in neuroscience for visualizing neuronal morphology and connectivity. This guide provides a detailed overview of Procion Yellow, with a focus on its application as an intracellular and anterograde neuronal tracer. While the specific variant "H-E 4R" is less commonly cited in neuroanatomical literature, this document will focus on the well-documented variants, Procion Yellow M-4RS and MX4R, which are understood to be representative of the class for these applications.

Procion Yellow dyes are characterized by their ability to covalently bind to intracellular macromolecules, ensuring their retention within the neuron following fixation and histological processing. This property, combined with their fluorescence, allows for the detailed reconstruction of dendritic and, to a lesser extent, axonal arborizations.

Core Properties of Procion Yellow for Neuronal Tracing

| Property | Procion Yellow M-4RS | Procion Yellow MX4R | Procion Yellow H-E 4R |

| CAS Number | 71327-38-9 (General) | 18976-74-4 | 68133-40-4 |

| Excitation Maximum (λex) | ~460 nm | Data not consistently reported | Data not consistently reported |

| Emission Maximum (λem) | ~550 nm | Data not consistently reported | Data not consistently reported |

| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |

| Quantum Yield (Φ) | Low | Data not available | Data not available |

| Molecular Weight | Varies by specific salt | ~669.02 g/mol | Data not available |

Note: The low quantum yield of Procion Yellow M-4RS is a noted disadvantage, requiring higher concentrations or more sensitive detection methods compared to modern fluorescent tracers.[1]

Experimental Protocols

The successful application of Procion Yellow as a neuronal tracer relies on precise and carefully executed experimental protocols. The two primary methods for introducing the dye into neurons are intracellular injection via microelectrodes and irrigation for uptake by exposed neuronal populations.

Intracellular Injection via Microelectrode

This technique is ideal for correlating the electrophysiological properties of a single neuron with its morphology.

Materials:

-

Glass micropipettes (borosilicate or aluminosilicate)

-

Microelectrode puller

-

Micromanipulator

-

Electrophysiology rig with amplifier for current injection

-

Procion Yellow M-4RS or MX4R powder

-

Intracellular solution (e.g., 0.5 M potassium acetate or potassium chloride)

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline)

Protocol:

-

Electrode Preparation:

-

Pull glass micropipettes to a fine tip with a resistance of 50-150 MΩ when filled.

-

Prepare a 2-5% (w/v) solution of Procion Yellow in the desired intracellular solution. Filter the solution through a 0.2 µm filter to remove any undissolved particles.

-

Backfill the micropipette with the filtered Procion Yellow solution.

-

-

Intracellular Impalement:

-

Under visual guidance (e.g., using a dissecting microscope), carefully advance the microelectrode to impale the soma of the target neuron.

-

Establish a stable intracellular recording to confirm successful impalement.

-

-

Dye Injection (Iontophoresis):

-

Inject the Procion Yellow into the neuron by passing a negative current through the microelectrode.

-

Typical injection parameters are -5 to -10 nA of hyperpolarizing current, applied in pulses (e.g., 500 ms on, 500 ms off) for a duration of 5-15 minutes. The duration will depend on the size of the neuron and the desired extent of filling.

-

Monitor the filling process visually if using a fluorescence microscope.

-

-

Post-Injection and Tissue Processing:

-

Allow for diffusion of the dye throughout the neuron for at least 1-2 hours post-injection.

-

Fix the tissue by perfusion or immersion in 4% paraformaldehyde.

-

Section the tissue on a vibratome or cryostat at a thickness of 40-100 µm.

-

Mount the sections on glass slides and coverslip with an aqueous mounting medium.

-

-

Visualization:

-

Examine the sections using a fluorescence microscope with appropriate filter sets for Procion Yellow (e.g., excitation filter ~450-490 nm, emission filter >515 nm).

-

Anterograde Tracing by Irrigation

This method is suitable for labeling populations of neurons with exposed dendrites or axons, such as olfactory receptor neurons.

Materials:

-

Procion Yellow MX4R solution (e.g., 2-5% in saline or artificial cerebrospinal fluid)

-

Syringe and fine-gauge needle or perfusion system

-

Fixative solution (e.g., 4% paraformaldehyde)

Protocol:

-

Tissue Preparation:

-

Expose the neuronal population of interest (e.g., the olfactory epithelium).

-

-

Dye Application:

-

Repetitively irrigate the exposed tissue with the Procion Yellow solution for a sustained period (e.g., 30-60 minutes).[2]

-

-

Incubation and Transport:

-

Allow sufficient time for dye uptake and anterograde transport along the axons. This can range from several hours to days depending on the length of the pathway being traced.

-

-

Tissue Processing and Visualization:

-

Fix the tissue by perfusion with 4% paraformaldehyde.

-

Dissect the brain or relevant tissue and postfix overnight.

-

Section the tissue and visualize the labeled axons and terminals using fluorescence microscopy as described above.

-

Signaling Pathways and Experimental Workflows

The application of Procion Yellow as a neuronal tracer involves a series of logical steps, from preparation to analysis. The following diagrams illustrate these workflows.

Advantages and Disadvantages

Procion Yellow offers several advantages as a neuronal tracer, but also has notable limitations, especially when compared to more modern alternatives.

| Advantages | Disadvantages |

| Covalent Bonding: Forms stable covalent bonds with intracellular proteins, ensuring good retention after fixation and processing. | Low Quantum Yield: Results in dimmer fluorescence compared to modern dyes like Alexa Fluors or Lucifer Yellow, potentially requiring higher dye concentrations or more sensitive imaging equipment.[1] |

| Good Intracellular Diffusion: Fills dendritic structures well, allowing for detailed morphological analysis. | Limited Axonal Transport: Anterograde and retrograde transport can be less efficient and complete compared to tracers specifically designed for long-distance pathway mapping. |

| Relatively Low Cost: Generally more affordable than many modern, high-performance fluorescent tracers. | Potential for Phototoxicity: High illumination intensity required for imaging can potentially lead to phototoxicity in living preparations. |

| Fixable: Compatible with standard paraformaldehyde-based fixation methods. | Broad Excitation/Emission Spectra: Can lead to bleed-through issues in multi-labeling experiments with other fluorophores. |

| Historical Precedent: A well-established technique with a long history of use in neuroscience. | Incomplete Information on H-E 4R Variant: The specific properties and suitability of the H-E 4R variant for neuronal tracing are not well-documented in scientific literature. |

Logical Relationships in Neuronal Tracing

The choice of neuronal tracing technique is dictated by the specific research question. The following diagram illustrates the decision-making process for selecting an appropriate tracing strategy.

Conclusion

Procion Yellow, particularly the M-4RS and MX4R variants, remains a historically significant and, in certain contexts, a viable tool for neuronal tracing. Its primary strength lies in intracellular labeling for the morphological reconstruction of individual, electrophysiologically characterized neurons. While it has been used for anterograde tracing, more modern tracers with higher quantum yields and better transport properties are now generally preferred for mapping long-range connections. For researchers considering the use of Procion Yellow, a thorough understanding of its limitations, particularly its low fluorescence output, is crucial for successful experimental design and data interpretation. The lack of specific data on the H-E 4R variant in neuroscience applications suggests that researchers should rely on the better-characterized M-4RS and MX4R variants for neuronal tracing studies.

References

Unveiling Procion Yellow H-E 4R: A Technical Guide to its Discovery and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procion Yellow H-E 4R, scientifically identified as C.I. Reactive Yellow 84, represents a significant milestone in the development of reactive dyes. Born from the pioneering research at Imperial Chemical Industries (ICI) in the mid-20th century, its discovery heralded a new era in textile dyeing and later found a unique niche in the realm of neuroscience as a fluorescent neuronal tracer. This technical guide provides an in-depth exploration of the historical discovery of Procion dyes, the specific development of the Procion H-E series, and the detailed chemical synthesis of this compound. Furthermore, it outlines key experimental protocols for its synthesis and its application in neuronal tracing, offering a comprehensive resource for researchers and scientists.

Discovery and Historical Development

The journey of this compound is rooted in the broader history of reactive dyes, a revolutionary class of colorants that form a covalent bond with the substrate, leading to high wash fastness.

The Dawn of Reactive Dyes: The foundational breakthrough occurred in 1954 when Ian Rattee and William Stephen at Imperial Chemical Industries (ICI) discovered the first reactive dyes. This pioneering work led to the commercial launch of Procion dyes in 1956, marking a significant advancement in dyeing technology.[1][2][3][4] These initial dyes were based on a dichlorotriazine reactive group.[5][6]

The Advent of Bifunctional Dyes: The 1970s witnessed another major leap forward with the development of the Procion H-E series by ICI.[7] These were the first bifunctional reactive dyes, meaning they contained two reactive groups per molecule.[7][8] Specifically, the Procion H-E dyes are bis-monochlorotriazine dyes, a structural innovation that significantly increased the efficiency of dye fixation to the fiber.[7] this compound emerged as a key member of this advanced series of "hot water" dyes, designed for high-temperature exhaust dyeing methods.[5][7]

Chemical and Physical Properties

This compound is a complex azo dye. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Name | C.I. Reactive Yellow 84 |

| CAS Number | 61951-85-7[7][9] |

| Molecular Formula | C₅₆H₃₈Cl₂N₁₄Na₆O₂₀S₆[9] |

| Molecular Weight | 1628.22 g/mol [9] |

| Appearance | Yellow homogeneous powder[9] |

| Solubility | Soluble in water[9] |

| Class | Double Azo Dye[9] |

Chemical Structure:

The chemical structure of this compound (C.I. Reactive Yellow 84) is a testament to the intricate molecular engineering behind reactive dyes.

Caption: Simplified schematic of the bifunctional nature of this compound.

Experimental Protocols

Synthesis of this compound (C.I. Reactive Yellow 84)

The manufacturing process for C.I. Reactive Yellow 84 involves a multi-step condensation and coupling reaction.[9] This protocol is a generalized representation based on the described manufacturing methods.

Materials:

-

4,4'-Diaminostilbene-2,2'-disulfonic acid (DSD acid)

-

Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)

-

2-Amino-4-methylanisole

-

7-Aminonaphthalene-1,3-disulfonic acid (Amino C acid)

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium carbonate

-

Sodium chloride

Workflow Diagram:

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. polysciences.com [polysciences.com]

- 4. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Peculiarities of the staining of neural tissue with procion yellow] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Procion Yellow electrodes for intracellular recording and staining of neurones in the somatosensory cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Procion Yellow H-E 4R: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Procion Yellow H-E 4R, a dichlorotriazine reactive dye. Due to the limited availability of precise quantitative data for this compound, this guide incorporates data from closely related reactive dyes to provide a thorough understanding of its expected solubility behavior. The document details the factors influencing solubility, experimental protocols for its determination, and a summary of available data.

Factors Influencing the Solubility of Reactive Dyes

The solubility of this compound, like other reactive dyes, is not a fixed value but is influenced by several factors:

-

Temperature: Generally, the solubility of reactive dyes in water increases with temperature. Hot water can accelerate the dissolution process.[1][2]

-

Electrolytes: The presence of electrolytes, such as salts (e.g., sodium chloride, sodium sulfate), typically reduces the solubility of reactive dyes.[1][2] This phenomenon is known as "salting out."

-

pH: The pH of the aqueous solution can influence the dye's solubility.

-

Presence of Urea: Urea can act as a hydrotropic agent, increasing the solubility of reactive dyes in aqueous solutions.[1][2]

-

Dye Structure: The inherent molecular structure of the dye, including the number and type of solubilizing groups (like sulfonic acid groups), plays a crucial role in its solubility.

Solubility Data

| Dye Name | Solvent | Temperature | Solubility | CAS Number |

| Reactive Yellow 4 | Water | 50°C | 40 g/L | 12226-45-8 |

| Reactive Yellow HE4G | Water | 50°C | 25 g/L | 59112-78-6 |

| Procion Yellow H-EXL | Water with 80 g/L electrolyte | 50°C | ≥ 20 g/L | Not available |

It is important to note that while these values are indicative, the actual solubility of this compound may vary. Some specialized reactive dyes can exhibit solubilities as high as 400 g/L.

Information regarding the solubility of this compound in organic solvents is scarce. Generally, reactive dyes, being water-soluble, have limited solubility in non-polar organic solvents. Some studies have shown that certain reactive dyes can be partially soluble in polar organic solvents like ethanol.

Experimental Protocols for Determining Solubility

Several methods are employed to determine the solubility of reactive dyes. The choice of method often depends on the required accuracy and the setting (laboratory vs. industrial).

Filter Paper Spot Method

This is a simple and rapid method suitable for routine checks in a factory setting.[1][2]

Methodology:

-

Prepare a series of dye solutions of different known concentrations in the desired solvent.

-

Stir the solutions at a constant temperature (e.g., 20°C or 50°C) for a specified time (e.g., 10 minutes) to ensure maximum dissolution.

-

Using a pipette, draw a small volume (e.g., 0.5 mL) of the dye solution.

-

Carefully drop the solution onto a piece of filter paper placed over the mouth of a beaker.

-

Allow the filter paper to dry completely.

-

Observe the spot. The concentration at which no undissolved dye particles are visible in the center of the spot is considered the solubility limit under those conditions.

Standardized Method (Based on ISO 105-Z07)

For more accurate and reproducible results, standardized methods like ISO 105-Z07 are used to determine the "application solubility" of water-soluble dyes. This method is not designed to measure absolute solubility but to assess the dye's performance under application conditions.

Methodology:

-

Preparation of Dye Solutions: Prepare a series of dye solutions of varying concentrations in distilled water or another specified solvent system.

-

Dissolution: Bring the solutions to the desired test temperature (e.g., 50°C or 80°C) and stir for a defined period to ensure complete dissolution.

-

Filtration: Filter a known volume of the dye solution through a specified filter medium under vacuum.

-

Observation: Observe the filter for any undissolved dye particles.

-

Determination of Solubility: The highest concentration that passes through the filter without leaving any residue is considered the application solubility.

Visual Representation of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining dye solubility.

References

Procion Yellow H-E 4R: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Procion Yellow H-E 4R, a reactive azo dye also known as C.I. Reactive Yellow 84. The following sections detail its chemical properties, potential hazards, handling procedures, and emergency measures, compiled from various safety data sheets and scientific sources.

Chemical Identification and Physical Properties

This compound is a synthetic organic dye belonging to the reactive azo dye class. These dyes form a covalent bond with the substrate, making them highly permanent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | C.I. Reactive Yellow 84, Reactive Yellow KE-4R, Procion Yellow H-E 4G | [1][2][3] |

| CAS Number | 61951-85-7 | [1][2][3] |

| Molecular Formula | C₅₇H₃₈I₂N₁₄Na₆O₂₀S₆ | [3][4] |

| Molecular Weight | 1823.11 g/mol | [4] |

| Appearance | Dark yellow to brown powder | [3] |

| Solubility | Soluble in water | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to irritation and sensitization.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Irritation | 2 | H315: Causes skin irritation | [5][6] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [5][6][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5][6][7][8] |

| Respiratory Sensitization | 1B | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [6][8] |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [6] |

| Acute Oral Toxicity | 5 | H303: May be harmful if swallowed | [7] |

Pictograms:

Experimental Protocols for Hazard Assessment

Skin Irritation/Corrosion Testing (OECD TG 404)

This test involves the application of the test substance to the skin of a laboratory animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored and used to classify the substance's irritation potential.

Eye Irritation/Corrosion Testing (OECD TG 405)

The test substance is applied to the eye of a laboratory animal. The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points. The scores for these effects determine the irritancy classification.

Skin Sensitization Testing (e.g., Local Lymph Node Assay - LLNA, OECD TG 429)

The LLNA is a common method to assess the potential of a substance to cause skin sensitization. It involves the application of the test substance to the ears of mice and measuring the proliferation of lymphocytes in the draining lymph nodes. An increased proliferation rate compared to controls indicates a sensitizing potential.

Acute Oral Toxicity (OECD TG 423)

The acute toxic response to a single oral dose of a substance is evaluated. The test is typically performed in rodents. The animals are observed for mortality and clinical signs of toxicity. The LD50 (the dose estimated to be lethal to 50% of the test animals) is determined. For this compound, the oral LD50 is reported to be greater than 2000 mg/kg in rats, indicating low acute oral toxicity.[5]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control dust and aerosol generation.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6][7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[5][6][9]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator for dusts.[9]

Handling Procedures

-

Do not eat, drink, or smoke in the work area.[7]

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [6][7] |

| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with soap and plenty of water. Seek medical advice if irritation or an allergic reaction occurs. | [6][7] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [6][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. | [6][7] |

Accidental Release and Firefighting Measures

Accidental Release

-

Wear appropriate personal protective equipment.[5]

-

Avoid generating dust.

-

Sweep or scoop up the spilled material and place it in a suitable container for disposal.[5]

-

Do not let the product enter drains.[5]

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

-

Specific Hazards: May emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[5]

Toxicological and Ecological Information

Toxicological Summary

Table 4: Summary of Toxicological Data

| Test | Result | Species | Reference |

| Acute Oral LD50 | > 2000 mg/kg | Rat | [5] |

| Skin Irritation | Irritant | Rabbit | [5][6] |

| Eye Irritation | Serious Irritant | Rabbit | [5][6][7] |

| Skin Sensitization | Sensitizer | Mouse | [5][6][8] |

| Respiratory Sensitization | Potential Sensitizer | - | [6][7][8] |

| Mutagenicity | Not expected to be mutagenic | [10] | |

| Carcinogenicity | Not classified as a carcinogen | [10] |

Ecological Information

-

As a dye, this product can cause discoloration of water.

-

The ecotoxicological effects have not been fully investigated. It is important to prevent its release into the environment.

Diagrams

Caption: Hazard Communication Workflow for this compound.

Caption: Safe Handling Protocol for this compound.

References

- 1. CAS 61951-85-7: C.I. Reactive Yellow 84 | CymitQuimica [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Factory Supply High Purity Reactive Yellow 84 Reactive Yellow KE-4R With Lower Price, CasNo.61951-85-7 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. Low Price Reactive Dyes Yellow 4R For Cotton Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. dc1240h7n7gpb.cloudfront.net [dc1240h7n7gpb.cloudfront.net]

- 6. scribd.com [scribd.com]

- 7. jerrysartarama.com [jerrysartarama.com]

- 8. scribd.com [scribd.com]

- 9. jerrysartarama.com [jerrysartarama.com]

- 10. sdc.org.uk [sdc.org.uk]

Procion Yellow Dyes in Neuroscience: A Technical Guide

An in-depth examination of the properties, protocols, and applications of Procion Yellow dyes for neuronal tracing and analysis.

Procion Yellow dyes, a class of reactive fluorescent compounds, were among the first tools used for the intracellular staining of neurons, enabling researchers to correlate cellular morphology with electrophysiological recordings. Although largely succeeded by dyes with higher quantum yields, such as Lucifer Yellow, Procion Yellow remains a significant tool in neuroscience history and can still be employed for specific applications, particularly in studies of dye-coupling and gap junctions. This guide provides a comprehensive overview of the technical aspects of using Procion Yellow dyes for researchers, scientists, and drug development professionals.

Core Properties of Procion Yellow Dyes

Procion Yellow dyes are derivatives of cyanuric chloride that form covalent bonds with intracellular macromolecules like proteins and carbohydrates. This reactive nature ensures that the dye is well-retained within the injected neuron, making it stable through histological processing, including fixation and embedding.[1] The most commonly cited variant in early neuroscience literature is Procion Yellow M4RS.

Physicochemical and Spectral Properties

Precise quantitative data for Procion Yellow variants can be challenging to consolidate from historical literature. However, key properties have been reported and are summarized below.

| Property | Procion Yellow M4RS | Procion Yellow MX4R | Notes |

| Molecular Weight | ~688.5 g/mol | 669.02 g/mol [2] | The exact molecular weight can vary between different salt forms. |

| Excitation Max. | ~460 nm[1] | Not specified | |

| Emission Max. | ~550 nm[1] | Not specified | |

| Quantum Yield | Low[2] | Low | Significantly lower than successor dyes like Lucifer Yellow, requiring larger injection amounts for visualization.[2] |

| Fixability | High | High | Forms covalent bonds with intracellular components, allowing for permanent histological preparations.[1] |

Experimental Protocols

The primary method for introducing Procion Yellow into a target neuron is through intracellular injection via a micropipette, typically using iontophoresis.

Preparation of Dye Solution

-

Dye Concentration : Prepare a 4-10% (w/v) solution of Procion Yellow powder in a suitable solvent.

-

Solvent : The most common solvents are distilled water or a potassium chloride (KCl) solution (e.g., 0.1-0.5 M). The choice of solvent can affect electrode resistance and recording quality.

-

Filtration : To prevent clogging of the micropipette tip, the solution should be filtered through a fine filter (e.g., 0.2 µm) or centrifuged to pellet any undissolved particles.

Intracellular Injection via Iontophoresis

Iontophoresis uses an electrical current to eject the charged dye molecules from the glass micropipette into the neuron.

-

Micropipette Preparation : Pull glass capillary tubes to a fine tip (typically <1.0 µm diameter). The resistance of the dye-filled electrode should be in the range of 50-150 MΩ.

-

Cell Impalement : Under microscopic guidance, carefully impale the target neuron with the dye-filled micropipette. Successful impalement is confirmed by the recording of a stable resting membrane potential.

-

Iontophoretic Current : Apply negative, hyperpolarizing current pulses to eject the negatively charged Procion Yellow dye.

-

Current Amplitude : 0.5 to 5.0 nA

-

Pulse Duration : 200 to 500 ms

-

Frequency : 1 to 2 Hz

-

Total Duration : 1 to 15 minutes, or until the neuron's soma and proximal dendrites are visibly filled under fluorescence microscopy.

-

-

Diffusion : After injection, allow 30-60 minutes for the dye to diffuse throughout the distal dendritic and axonal arbors before tissue fixation.

Tissue Fixation and Processing

The covalent binding of Procion Yellow allows for standard histological procedures.[1]

-

Fixation : Perfuse the animal or immerse the tissue preparation in a standard fixative solution. A common fixative is 4% paraformaldehyde (PFA) in a phosphate buffer (e.g., 0.1 M PB). Fixation should be carried out for 4-24 hours at 4°C.

-

Sectioning : After fixation, the tissue can be sectioned using a vibratome or cryostat. Typical section thickness for morphological analysis is 40-100 µm.

-

Dehydration and Clearing : Sections can be dehydrated through a graded series of ethanol, cleared with an agent like xylene, and mounted on slides with a suitable mounting medium (e.g., Lustrex).[1]

-

Imaging : Visualize the filled neurons using fluorescence microscopy with filter sets appropriate for the dye's excitation and emission spectra (e.g., a blue excitation filter).

Key Applications in Neuroscience

Correlating Neuronal Structure and Function

The primary historical use of Procion Yellow was to inject a physiologically characterized neuron to subsequently reconstruct its complete morphology.[3] This allowed researchers to link specific firing patterns or synaptic responses to a neuron's precise anatomical shape and connections.

Caption: Workflow for correlating physiology with morphology using Procion Yellow.

Investigating Dye-Coupling and Gap Junctions

Procion Yellow's molecular size allows it to pass through gap junctions, the channels that electrically and metabolically couple adjacent cells. Injecting the dye into one cell and observing its spread to neighboring cells is a direct method to demonstrate the presence of functional gap junctions. This "dye-coupling" assay has been instrumental in studying neuronal and glial networks.

References

Methodological & Application

Application Notes and Protocols for Procion Yellow H-E 4R in Neuronal Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow H-E 4R is a reactive fluorescent dye that can be utilized as a versatile tool in neuroscience research for the anatomical mapping of neuronal circuits.[1] While specific protocols for this compound in neuronal tracing are not extensively documented, its properties as a fluorescent dye allow for the adaptation of established neuronal tracing methodologies. This document provides a generalized protocol for the use of this compound as both an anterograde and retrograde neuronal tracer, based on techniques developed for similar fluorescent dyes like Procion Yellow MX4R and Lucifer Yellow.[2]

Principle of Neuronal Tracing: Neuronal tracers are substances that are taken up by neurons and transported along their axons. Anterograde tracers are transported from the cell body (soma) to the axon terminals, revealing the projection targets of a neuron. Retrograde tracers are taken up by axon terminals and transported back to the cell body, identifying the neurons that project to a specific area.

Data Presentation: Quantitative Parameters for Neuronal Tracing

The following table summarizes key quantitative parameters for neuronal tracing experiments using this compound. These values are derived from protocols for similar fluorescent tracers and should be optimized for specific experimental conditions.

| Parameter | Anterograde Tracing | Retrograde Tracing |

| Dye Concentration | 2-10% (w/v) in sterile saline or distilled water | 2-10% (w/v) in sterile saline or distilled water |

| Injection Volume | 10-500 nL per injection site | 10-500 nL per injection site |

| Injection Method | Pressure injection (nanoinjector) or Iontophoresis | Pressure injection (nanoinjector) or Iontophoresis |

| Survival Time | 7-28 days | 7-21 days |

| Tissue Fixation | 4% Paraformaldehyde (PFA) in Phosphate Buffer (PB) | 4% Paraformaldehyde (PFA) in Phosphate Buffer (PB) |

| Tissue Section Thickness | 30-50 µm | 30-50 µm |

| Fluorescence Excitation | ~470 nm | ~470 nm |

| Fluorescence Emission | ~600 nm | ~600 nm |

Experimental Protocols

Preparation of this compound Solution

-

Dissolution: Prepare a 2-10% (w/v) solution of this compound powder in sterile 0.9% saline or distilled water.

-

Solubilization: Gently vortex or sonicate the solution to ensure the dye is fully dissolved.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particles.

-

Storage: Store the prepared solution in a light-protected container at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Animal Surgery and Tracer Injection

Note: All surgical procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

-

Anesthesia: Anesthetize the animal using an approved anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame.

-

Craniotomy: Perform a small craniotomy over the target brain region.

-

Tracer Injection:

-